Product packaging for 6-Bromo-4-iodothieno[2,3-D]pyrimidine(Cat. No.:)

6-Bromo-4-iodothieno[2,3-D]pyrimidine

Cat. No.: B13029045
M. Wt: 340.97 g/mol
InChI Key: IXUULJQJVHZBDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-4-iodothieno[2,3-d]pyrimidine is a high-value heterocyclic building block designed for medicinal chemistry and drug discovery research. The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its myriad pharmacological activities . This bifunctional compound features reactive bromo and iodo substituents, making it an ideal intermediate for cross-coupling reactions and the synthesis of diverse derivative libraries for biological screening. Its core structure is isoelectronic with purines, allowing it to mimic natural substrates and interact with various enzyme binding sites . Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant potential as anticancer agents, functioning through mechanisms such as topoisomerase II inhibition and kinase disruption . This reagent is offered exclusively for research applications in drug discovery and chemical biology. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2BrIN2S B13029045 6-Bromo-4-iodothieno[2,3-D]pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H2BrIN2S

Molecular Weight

340.97 g/mol

IUPAC Name

6-bromo-4-iodothieno[2,3-d]pyrimidine

InChI

InChI=1S/C6H2BrIN2S/c7-4-1-3-5(8)9-2-10-6(3)11-4/h1-2H

InChI Key

IXUULJQJVHZBDE-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=C1C(=NC=N2)I)Br

Origin of Product

United States

Chemical Transformations and Derivatization Chemistry of 6 Bromo 4 Iodothieno 2,3 D Pyrimidine

Differential Reactivity of Halogen Substituents (Bromine and Iodine)

The synthetic power of 6-Bromo-4-iodothieno[2,3-d]pyrimidine lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In transition-metal-catalyzed reactions, particularly those involving palladium, the C-I bond is significantly more reactive than the C-Br bond. This selectivity is primarily governed by bond dissociation energies; the C-I bond (approx. 272 kJ/mol) is weaker than the C-Br bond (approx. 338 kJ/mol).

This energy difference facilitates the preferential oxidative addition of the C-I bond to a low-valent metal center, such as Pd(0), which is the initial and often rate-determining step in many cross-coupling catalytic cycles. By carefully controlling reaction conditions—such as temperature, catalyst, ligand, and reaction time—chemoselective functionalization at the C-4 position can be achieved while leaving the C-6 bromo group intact. The remaining bromine atom can then be subjected to a second, distinct coupling reaction under more forcing conditions, enabling a programmed, stepwise diversification of the thieno[2,3-d]pyrimidine (B153573) core. This hierarchical reactivity allows for the synthesis of di-substituted products that would be difficult to access through other means.

Transition-Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions

Palladium-catalyzed cross-coupling reactions are paramount for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds at the halogenated positions of the thieno[2,3-d]pyrimidine scaffold. The differential reactivity of the iodo and bromo substituents allows for selective and sequential functionalization.

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is a robust method for creating C-C bonds. For this compound, this reaction can be directed with high selectivity to the C-4 position. By employing standard palladium catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a suitable base, arylation or vinylation occurs preferentially at the iodo-substituted carbon. mdpi.com Following the initial coupling, the less reactive C-6 bromo substituent can undergo a second Suzuki-Miyaura coupling, often requiring a different catalyst system or higher temperatures to proceed efficiently. This stepwise approach has been demonstrated in related dihalopyrimidine systems. mdpi.combeilstein-journals.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Halogenated Pyrimidine (B1678525) Systems
SubstrateCoupling PartnerCatalyst (mol%)BaseSolventYieldReference
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-DioxaneGood mdpi.com
3,4,5-tribromo-2,6-dimethylpyridineortho-methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OMixture of products beilstein-journals.org
4-Iodo-2-(phenylamino)-pyrido[2,3-d]pyrimidin-7(8H)-oneArylboronic acidPd(PPh₃)₄Cs₂CO₃1,4-Dioxane/H₂ONot specified nih.gov

The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a direct route to alkynyl-substituted heterocycles. This reaction is highly effective and chemoselective for the C-4 iodo position of the title compound. nih.gov The process is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The higher reactivity of the C-I bond ensures that the alkynyl group is installed exclusively at C-4 under mild conditions. nih.gov In some instances, catalyst and ligand choice can be used to switch selectivity in di-iodo systems, a principle that applies here, further highlighting the fine control possible in these reactions. rsc.org

Table 2: Examples of Sonogashira Coupling on Related Halogenated Heterocycles
SubstrateCoupling PartnerCatalyst SystemBaseSolventKey FeatureReference
Iodinated Pyrimidine NucleotidesPropargylaminePalladium-catalyzedNot specifiedNot specifiedHighly chemoselective for C-5 iodo position nih.gov
Aryl Iodides/BromidesTerminal AlkynesPd(OAc)₂DabcoNot specifiedCopper-free and ligand-free conditions nih.gov
9-substituted-6-chloro-2,8-diiodopurinesTerminal AlkynesPd(PPh₃)₄ or Pd₂(dba)₃/LigandEt₃NTHFRegioselectivity controlled by catalyst/ligand rsc.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, linking an amine with an aryl halide. This reaction provides a powerful alternative to classical SNAr methods for installing amine substituents. On the this compound scaffold, the Buchwald-Hartwig amination would be expected to proceed selectively at the C-4 position due to the higher reactivity of the C-I bond. This method has been successfully applied to the C-4 position of related 4-chloro-pyrido[2,3-d]pyrimidines to introduce a variety of N-aryl groups, demonstrating its utility for creating diverse amine derivatives. nih.gov

The Heck reaction, which couples an alkene with an aryl halide, can also be employed to functionalize the thieno[2,3-d]pyrimidine core. Research on the closely related (R)-6-bromo-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine has shown that Heck coupling with acrylates occurs successfully at the C-6 bromo position. researchgate.net This indicates that the C-6 position is amenable to this transformation. For this compound, the Heck reaction would predictably occur at the more reactive C-4 iodo position first. Optimization of this reaction often depends heavily on the specific catalyst, base, solvent, and additives used. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) at the Pyrimidine Moiety (C-4)

Beyond metal-catalyzed reactions, the C-4 position of the thieno[2,3-d]pyrimidine ring is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring significantly activates the C-4 position (analogous to the para position relative to a nitro group in nitrobenzene), making the attached halogen an excellent leaving group.

This activation allows for the direct displacement of the iodide at C-4 by a wide range of nucleophiles, including amines, alkoxides, and thiolates, without the need for a metal catalyst. nih.gov Studies on analogous 4-chlorothienopyrimidines have demonstrated facile substitution with amino acids and various amines like morpholine (B109124) and N-methylpiperazine. nih.govresearchgate.net Given that iodide is a better leaving group than chloride, the SNAr reaction at the C-4 position of this compound is expected to be a highly efficient and straightforward method for introducing heteroatom-based functional groups.

Table 3: Chemical Compounds Mentioned
Compound Name
This compound
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
5-(4-bromophenyl)-4,6-dichloropyrimidine
3,4,5-tribromo-2,6-dimethylpyridine
ortho-methoxyphenylboronic acid
4-Iodo-2-(phenylamino)-pyrido[2,3-d]pyrimidin-7(8H)-one
Propargylamine
Palladium(II) acetate (B1210297) [Pd(OAc)₂]
1,4-Diazabicyclo[2.2.2]octane (Dabco)
Tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃]
(R)-6-bromo-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine
Morpholine
N-methylpiperazine

Electrophilic Substitution Reactions on the Thiophene (B33073) Ring

The thiophene ring in the thieno[2,3-d]pyrimidine system is generally susceptible to electrophilic attack. However, the reactivity is significantly influenced by the substituents on both the thiophene and pyrimidine rings. The presence of a bromine atom at the 6-position and the electron-withdrawing nature of the fused pyrimidine ring are expected to deactivate the thiophene ring towards classical electrophilic aromatic substitution.

Detailed research on direct electrophilic substitution on the unsubstituted C5-position of this compound is not extensively documented in the literature. However, studies on related thieno[2,3-d]pyrimidine derivatives provide insights into the potential reactivity. For instance, in related thieno[2,3-d]pyrimidin-4(3H)-one systems, electrophilic ipso-substitution of a methyl group at the C5 position by a nitro group has been observed during nitration reactions. This suggests that under forcing conditions, electrophilic substitution on the thiophene ring is feasible.

Functional Group Interconversions and Modifications at Remote Positions

The halogen atoms at the C4 and C6 positions of this compound are the primary handles for a wide array of functional group interconversions, primarily through cross-coupling and nucleophilic substitution reactions. These transformations allow for the introduction of diverse functionalities at positions remote from the core heterocyclic system.

Cross-Coupling Reactions: The differential reactivity of the C-I and C-Br bonds allows for selective functionalization. The C-I bond at the 4-position is generally more reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, compared to the C-Br bond at the 6-position. This enables a stepwise introduction of different substituents. For example, a Suzuki coupling can be performed selectively at the C4-position, followed by a subsequent coupling reaction at the C6-position under more forcing conditions.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) at the C4-position. The iodo group is a good leaving group and can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce a wide range of substituents.

Modifications of Introduced Functional Groups: Once new functional groups are introduced at the C4 and C6 positions, they can undergo further modifications. For example, an amino group introduced at the C4-position can be acylated, alkylated, or converted into other nitrogen-containing functionalities. Similarly, an aryl group introduced via a Suzuki coupling can be further functionalized through electrophilic substitution on the newly introduced aromatic ring, provided the reaction conditions are compatible with the thieno[2,3-d]pyrimidine core.

The following table summarizes some of the key chemical transformations reported for thieno[2,3-d]pyrimidine derivatives, which are applicable to the derivatization of the this compound scaffold.

PositionReaction TypeReagents and ConditionsResulting Functional Group
C4Suzuki CouplingAryl/heteroaryl boronic acids, Pd catalyst, baseAryl/heteroaryl
C4Sonogashira CouplingTerminal alkynes, Pd/Cu catalyst, baseAlkynyl
C4Nucleophilic SubstitutionAmines, alcohols, thiolsAmino, alkoxy, thioether
C6Suzuki CouplingAryl/heteroaryl boronic acids, Pd catalyst, baseAryl/heteroaryl
C6AminationAmines, Pd or Cu catalystAmino

These transformations highlight the versatility of the this compound scaffold in the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The ability to selectively modify both the pyrimidine and thiophene rings provides a powerful tool for the generation of diverse chemical libraries.

6 Bromo 4 Iodothieno 2,3 D Pyrimidine As a Versatile Synthetic Intermediate in Advanced Organic Synthesis

Strategic Application in the Construction of Complex Heterocyclic Systems

The primary utility of 6-Bromo-4-iodothieno[2,3-d]pyrimidine in constructing complex heterocyclic systems lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is generally more reactive than the C-Br bond, allowing for selective transformations at the 4-position of the thieno[2,3-d]pyrimidine (B153573) core. libretexts.org This reactivity difference enables a stepwise approach to introduce diverse substituents.

For instance, a Sonogashira coupling reaction can be performed selectively at the 4-position, reacting with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The resulting 4-alkynyl-6-bromothieno[2,3-d]pyrimidine can then undergo a subsequent cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, at the less reactive 6-position. This sequential approach provides a powerful tool for creating a wide array of substituted thienopyrimidines with well-defined structures.

Similarly, the Suzuki-Miyaura coupling, which involves the reaction of the halo-thienopyrimidine with a boronic acid or ester, can be controlled to occur preferentially at the 4-position. mdpi.combeilstein-journals.org This allows for the introduction of various aryl or heteroaryl groups. Subsequently, the bromine at the 6-position can be targeted in a second coupling reaction, leading to the synthesis of di-substituted thienopyrimidines that would be challenging to prepare through other methods.

The Buchwald-Hartwig amination offers another avenue for the selective functionalization of the this compound scaffold. rsc.orgwikipedia.org This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 4-position. The remaining bromine at the 6-position is then available for further diversification, for example, through another C-N or a C-C bond-forming reaction. This strategic, stepwise functionalization is crucial for building complex, polycyclic heterocyclic systems with potential applications in medicinal chemistry and materials science.

Contribution to the Development of Diverse Chemical Libraries

The ability to selectively and sequentially functionalize this compound makes it an ideal starting material for the generation of diverse chemical libraries. By employing a variety of coupling partners in sequential cross-coupling reactions, a vast number of analogues can be synthesized from this single precursor.

For example, a library of compounds can be generated by reacting this compound with a set of different alkynes in a Sonogashira reaction at the 4-position. Each of the resulting 4-alkynyl-6-bromothieno[2,3-d]pyrimidine intermediates can then be further reacted with a diverse set of boronic acids in a Suzuki coupling at the 6-position. This combinatorial approach can rapidly generate a large library of compounds with diversity at both the 4- and 6-positions. Such libraries are invaluable for high-throughput screening in drug discovery programs, allowing for the rapid identification of compounds with desired biological activities.

The following table illustrates a hypothetical combinatorial library synthesis starting from this compound:

Step 1: Sonogashira Coupling at C4 (Alkyne Partner)Step 2: Suzuki Coupling at C6 (Boronic Acid Partner)Resulting Compound Structure
Phenylacetylene (B144264)4-Methoxyphenylboronic acid4-(Phenylethynyl)-6-(4-methoxyphenyl)thieno[2,3-d]pyrimidine
EthynyltrimethylsilanePyridine-3-boronic acid4-((Trimethylsilyl)ethynyl)-6-(pyridin-3-yl)thieno[2,3-d]pyrimidine
1-HexyneThiophene-2-boronic acid4-(Hex-1-yn-1-yl)-6-(thiophen-2-yl)thieno[2,3-d]pyrimidine

This systematic approach to diversification is a key strategy in modern medicinal chemistry for exploring the structure-activity relationships (SAR) of a particular scaffold.

Precursor for Scaffold Hopping and Bioisosteric Replacement Studies

Scaffold hopping is a medicinal chemistry strategy that involves modifying the core structure of a known active compound to identify novel chemotypes with similar biological activity but potentially improved properties such as potency, selectivity, or pharmacokinetic profiles. nih.gov this compound serves as a valuable precursor for such studies due to the versatility of the thieno[2,3-d]pyrimidine scaffold as a bioisostere of purine (B94841). nih.gov

By using the sequential functionalization capabilities of this compound, chemists can systematically replace the substituents of a known purine-based drug with a variety of other groups on the thieno[2,3-d]pyrimidine core. This allows for the exploration of new chemical space while maintaining the key pharmacophoric features necessary for biological activity.

For example, if a known kinase inhibitor has a purine core with specific substituents, the thieno[2,3-d]pyrimidine scaffold can be used as a "hop" to a new chemical series. The iodo and bromo groups on the starting material can be replaced with the same or similar functional groups as in the original drug, allowing for a direct comparison of the two scaffolds. Furthermore, the ability to introduce a wide range of substituents allows for fine-tuning of the molecule's properties.

Bioisosteric replacement, a related concept, involves the substitution of an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, leading to a similar biological response. The thieno[2,3-d]pyrimidine ring system itself is a bioisostere of the purine ring system. The versatile reactivity of this compound allows for the facile synthesis of a wide range of derivatives for bioisosteric replacement studies of known bioactive molecules.

Role in Fragment-Based Drug Design (FBDD) Strategies

Fragment-based drug design (FBDD) is a powerful method for identifying lead compounds in drug discovery. This approach starts with the identification of small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. These initial hits are then optimized and grown into more potent lead compounds.

This compound, with its reactive handles, is an excellent tool for FBDD. The core thieno[2,3-d]pyrimidine itself can act as a starting fragment. Once a fragment containing this scaffold is identified as a binder to a target protein, the iodo and bromo groups provide specific points for chemical elaboration.

Medicinal chemists can use the selective reactivity of the C-I and C-Br bonds to "grow" the fragment in a controlled manner. For example, a small aryl group could be added at the 4-position via a Suzuki coupling to explore a specific binding pocket in the target protein. Subsequent modification at the 6-position can then be used to further optimize the compound's interaction with the target. This iterative process of fragment elaboration is a hallmark of FBDD and can lead to the development of highly potent and selective drug candidates.

The following table outlines how this compound could be utilized in a hypothetical FBDD campaign:

FBDD StageActionResulting Molecule
Fragment Screening Identify thieno[2,3-d]pyrimidine core as a binder.Thieno[2,3-d]pyrimidine
Fragment Elaboration (Vector 1) Suzuki coupling at C4 of this compound.4-Aryl-6-bromothieno[2,3-d]pyrimidine
Fragment Elaboration (Vector 2) Buchwald-Hartwig amination at C6 of the elaborated fragment.4-Aryl-6-aminothieno[2,3-d]pyrimidine
Lead Optimization Further modifications to the aryl and amino substituents.Optimized Lead Compound

Computational Chemistry and Theoretical Investigations of 6 Bromo 4 Iodothieno 2,3 D Pyrimidine and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in analyzing the electronic properties of the thieno[2,3-d]pyrimidine (B153573) scaffold. These methods provide detailed information about molecular geometry, charge distribution, and orbital energies, which are essential for understanding the molecule's stability and interactions.

For instance, DFT studies on thieno[2,3-d]pyrimidine derivatives have been used to optimize molecular structures, confirming that the calculated geometries show good agreement with experimental data from X-ray crystallography mdpi.com. Such calculations also yield maps of the electrostatic potential (ESP), which highlight the electron-rich and electron-poor regions of a molecule. These maps are valuable for predicting how a molecule will interact with biological targets, such as proteins, through electrostatic interactions.

Furthermore, Frontier Molecular Orbital (FMO) theory, an application of molecular orbital theory, is often employed. wikipedia.orgnumberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.orgnumberanalytics.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.compku.edu.cn The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity numberanalytics.com. In one study on a thieno[2,3-d]pyrimidine derivative, the HOMO and LUMO energies were calculated to be -5.6777 eV and -3.1147 eV, respectively, with an energy gap of 2.5603 eV mdpi.com. These values are instrumental in calculating various reactivity descriptors.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For thieno[2,3-d]pyrimidine derivatives, MD simulations are particularly valuable for exploring their conformational flexibility and the stability of their interactions with biological targets, such as enzymes.

These simulations can model how a ligand (the thieno[2,3-d]pyrimidine derivative) and a protein behave in a simulated physiological environment. For example, in a study of a new thieno[2,3-d]pyrimidine derivative targeting the VEGFR-2 enzyme, a 100-nanosecond MD simulation was performed. The results showed that the complex formed between the compound and the enzyme was structurally and energetically stable throughout the simulation, indicating a stable binding mode.

Ligand-Based and Structure-Based Design Methodologies (e.g., Docking Studies, QSAR)

Both ligand-based and structure-based design methodologies are cornerstones of modern drug discovery, and they have been extensively applied to the thieno[2,3-d]pyrimidine scaffold.

Docking Studies: Molecular docking is a primary structure-based design technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is used to understand the binding mode and estimate the binding affinity of a compound. Numerous docking studies have been performed on thieno[2,3-d]pyrimidine derivatives to evaluate their potential as inhibitors for various protein kinases, which are crucial targets in cancer therapy.

For example, derivatives have been docked into the active sites of enzymes like Janus kinase 2 (JAK2), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Topoisomerase II. nih.govresearchgate.net In one study, a thieno[2,3-d]pyrimidine derivative showed a promising binding energy within the active site of Topoisomerase II, suggesting it could be an effective inhibitor researchgate.net. Another investigation screened derivatives against the Epidermal Growth Factor Receptor (EGFR), with some compounds revealing promising binding energy scores, indicating strong potential interactions nih.gov.

Interactive Table 1: Molecular Docking Scores of Thieno[2,3-d]pyrimidine Derivatives against Various Targets

Derivative Target Protein Docking Score (kcal/mol) Reference
Cyclopenta wikipedia.orgnih.govthieno[2,3-d] mdpi.comnih.govnih.govtriazolo[1,5-a]pyrimidin-9(6H)-one 10b EGFR -11.46 nih.gov
Cyclopenta wikipedia.orgnih.govthieno[2,3-d] mdpi.comnih.govnih.govtriazolo[1,5-a]pyrimidin-9(6H)-one 10e EGFR -9.33 nih.gov
Thienopyrimidine Derivative 4 Topoisomerase II High Binding Energy researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR is a ligand-based design method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds. A QSAR study was conducted on a series of thieno[2,3-d]pyrimidine derivatives for their VEGFR-2 inhibitory activity mdpi.com. Using techniques like multiple linear regression, a model was built that correlated physicochemical descriptors of the molecules with their biological activity, providing a framework for designing more potent inhibitors mdpi.com.

Prediction of Reactivity and Regioselectivity through Computational Models

Computational models are essential for predicting the chemical reactivity of 6-Bromo-4-iodothieno[2,3-d]pyrimidine, particularly its regioselectivity in cross-coupling reactions like the Suzuki-Miyaura coupling. The presence of two different halogen atoms (bromine and iodine) at positions 6 and 4, respectively, raises the question of which site is more reactive.

Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows the trend I > Br > Cl > F. researchgate.net This suggests that the C-I bond at position 4 would be more susceptible to oxidative addition by a palladium catalyst than the C-Br bond at position 6. Computational methods can quantify this reactivity difference. DFT-based 'distortion-interaction' models can calculate the activation barriers for the oxidative addition at each halogenated site. nih.gov The site with the lower activation barrier is the predicted site of reaction. nih.gov

Furthermore, DFT calculations can determine a range of global reactivity descriptors from the HOMO and LUMO energies. mdpi.com These descriptors help to quantify the chemical reactivity and stability of the molecule.

Interactive Table 2: Calculated Reactivity Descriptors for a Thieno[2,3-d]pyrimidine Derivative

Descriptor Formula Calculated Value (eV) Reference
Ionization Potential (I) I = -E(HOMO) 5.6777 mdpi.com
Electron Affinity (A) A = -E(LUMO) 3.1147 mdpi.com
Hardness (η) η = (I - A) / 2 2.5603 mdpi.com
Chemical Potential (μ) μ = -(I + A) / 2 -4.3795 mdpi.com

These computational predictions are vital for planning synthetic routes, allowing chemists to selectively functionalize one position over the other, thereby enabling the efficient synthesis of complex derivatives.

In Silico Screening and Virtual Library Generation Based on the Scaffold

The thieno[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. mdpi.com This makes it an ideal starting point for in silico (computational) screening and the generation of virtual libraries.

In silico screening involves computationally evaluating large databases of virtual compounds against a specific biological target to identify potential hits. This process is much faster and more cost-effective than traditional high-throughput screening of physical compounds.

Building on the this compound core, virtual libraries of derivatives can be generated by computationally adding a wide variety of chemical groups at the 4- and 6-positions. These virtual libraries can then be screened for desirable properties, such as high binding affinity to a target enzyme (via docking), favorable pharmacokinetic profiles (ADME properties), and low predicted toxicity. nih.gov This approach allows researchers to explore a vast chemical space and prioritize the synthesis of only the most promising candidates, significantly accelerating the drug discovery process. mdpi.com For example, new sets of thieno[2,3-d]pyrimidine derivatives have been designed and evaluated in silico as potential inhibitors of PI3K and CDK2, leading to the identification of compounds with potent predicted activity. nih.gov

Future Perspectives and Emerging Research Avenues for 6 Bromo 4 Iodothieno 2,3 D Pyrimidine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The advancement of synthetic chemistry is perpetually driven by the need for more efficient, cost-effective, and environmentally benign processes. For a key building block like 6-Bromo-4-iodothieno[2,3-d]pyrimidine, the development of novel and sustainable synthetic methodologies is a primary research frontier.

Future efforts will likely focus on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste. Key areas of development include:

Green Chemistry Approaches: The principles of green chemistry are increasingly integral to modern synthesis. Research is anticipated to focus on using greener solvents, reducing the number of synthetic steps (process intensification), and employing catalytic rather than stoichiometric reagents. Microwave-assisted organic synthesis, which can dramatically reduce reaction times and improve yields, has already been successfully applied to other thieno[2,3-d]pyrimidine (B153573) analogues and represents a promising avenue for the synthesis of the title compound. scielo.br

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher reproducibility, safety, and scalability. Adapting the synthesis of this compound and its derivatives to flow reactors could enable on-demand production and facilitate seamless multi-step syntheses without the need for isolating intermediates.

Scalable Syntheses: As derivatives find more applications, the demand for scalable and robust synthetic routes will increase. Research into improved and scalable preparation methods, similar to what has been developed for the analogous 6-Bromo-4-chlorothieno[2,3-d]pyrimidine (B1281017), will be crucial. researchgate.net This involves optimizing reaction conditions and purification methods for large-scale production.

MethodologyPotential AdvantageRelevant Research Context
Microwave-Assisted SynthesisReduced reaction times, improved yields, energy efficiency.Increasingly used for heterocyclic synthesis, including thienopyrimidines. scielo.br
Continuous Flow ChemistryEnhanced safety, scalability, and process control.A modern approach for producing fine chemicals and pharmaceutical intermediates.
Catalytic MethodsReduced waste, higher atom economy, milder reaction conditions.Focus on replacing stoichiometric reagents with catalytic cycles.

Exploration of Unconventional Reaction Pathways and Functionalizations

The dual halogenation of this compound provides a rich playground for exploring chemical functionalization. The differential reactivity of the C-I and C-Br bonds is key to its utility, allowing for programmed, site-selective modifications.

Emerging research will likely exploit this feature through:

Selective Cross-Coupling Reactions: The C-I bond is typically more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This reactivity difference can be harnessed to introduce a substituent at the C4 position selectively, leaving the C6-bromo group intact for a subsequent, different coupling reaction. Studies on the selective arylation of 6-bromo-4-chlorothienopyrimidine have already demonstrated that reaction conditions can tune the selectivity, a principle that is directly applicable here. researchgate.net

C-H Activation: A major goal in modern organic synthesis is to form C-C and C-X bonds directly from C-H bonds. Future research could target the direct functionalization of the remaining C-H bond on the thiophene (B33073) ring of the thieno[2,3-d]pyrimidine core, bypassing the need for pre-functionalized substrates and offering a more atom-economical synthetic route.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product that contains portions of all reactants, are highly efficient. Designing novel MCRs that incorporate the this compound scaffold could rapidly generate libraries of complex molecules for screening in various applications. The Gewald reaction, a well-known MCR for synthesizing 2-aminothiophenes, is a foundational step in many thienopyrimidine syntheses and serves as a precedent for this approach. researchgate.net

Integration into Advanced Materials Science and Catalysis Research

While the thieno[2,3-d]pyrimidine scaffold has been extensively explored in medicinal chemistry, its inherent electronic and structural features make it a strong candidate for applications in materials science and catalysis. nih.gov

Future research is expected to branch into:

Organic Electronics: The fusion of an electron-rich thiophene ring with an electron-deficient pyrimidine (B1678525) ring creates a donor-acceptor (D-A) type electronic structure. This is a common design motif for organic electronic materials. By functionalizing the this compound core with other π-conjugated systems, it may be possible to create novel materials for Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Research on related thienothiophene-based materials for OLEDs has shown promise, suggesting that the thienopyrimidine core could be a valuable component in new emissive or charge-transporting materials. nih.govnih.govbeilstein-archives.org

Ligand Design for Catalysis: The nitrogen atoms in the pyrimidine ring and the sulfur atom in the thiophene ring can act as coordination sites for metal ions. This suggests that derivatives of this compound could be developed as novel ligands for transition metal catalysis. The ability to tune the electronic properties of the ligand by modifying the C4 and C6 positions could allow for fine-tuning the activity and selectivity of a metal catalyst. The demonstrated ability of related thieno[3,2-d]pyrimidine (B1254671) scaffolds to bind within the active sites of enzymes highlights their potential as effective coordinating structures. acs.org

Functional Polymers: Polymerization of suitably functionalized this compound monomers could lead to new classes of conductive or functional polymers. These materials could have applications as sensors, in energy storage, or as smart materials whose properties change in response to external stimuli.

Computational-Driven Design for Targeted Chemical Property Modulation

The synergy between experimental and computational chemistry is a powerful engine for modern chemical research. For this compound, computational modeling is set to play a crucial role in predicting and optimizing the properties of its derivatives for specific applications.

Key computational approaches will include:

Density Functional Theory (DFT): DFT calculations are invaluable for predicting the geometric and electronic structures of molecules. mdpi.com They can be used to understand the reactivity of the C-I and C-Br bonds, predict the HOMO-LUMO energy gaps of new materials for organic electronics, and calculate spectroscopic properties.

Molecular Docking and Dynamics: In the context of developing new enzyme inhibitors or ligands, molecular docking can predict how derivatives will bind to a target protein. nih.govnih.gov This allows for the rational design of molecules with enhanced potency and selectivity, saving significant time and resources compared to traditional high-throughput screening.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties. These models can be used to predict the properties of yet-unsynthesized derivatives of this compound, guiding synthetic efforts toward compounds with desired characteristics.

Computational MethodApplication AreaExample from Literature (on Thienopyrimidines)
DFT CalculationsPredicting electronic properties, reactivity, and spectra.Used to study structure and reactivity. mdpi.com
Molecular DockingPredicting binding modes for enzyme inhibitors or ligands.Used to investigate binding interactions with kinase active sites. nih.govnih.gov
Field Alignment/QSARPredicting biological activity and designing new derivatives.Used to compare designed compounds with known PI3K inhibitors. nih.gov

Collaborative Research at the Interface of Organic Chemistry and Related Disciplines

The diverse potential of this compound necessitates a highly interdisciplinary research approach. The "lone wolf" model of scientific discovery is increasingly being replaced by collaborative networks that bring together experts from different fields.

The future of research on this compound will be defined by collaborations between:

Synthetic Organic Chemists and Medicinal Chemists: This established collaboration will continue to drive the discovery of new therapeutic agents based on the thieno[2,3-d]pyrimidine scaffold. nih.govsci-hub.se

Materials Scientists and Physicists: The development of novel electronic materials requires a deep understanding of device physics and material characterization. Collaboration between chemists synthesizing new derivatives and physicists testing them in devices like OLEDs and solar cells will be essential.

Computational Chemists and Experimentalists: A tight feedback loop between computational prediction and experimental validation will accelerate the discovery process. Computational chemists can guide synthetic targets, and experimental results can be used to refine and improve computational models. nih.gov

Chemical Engineers: For any application to become commercially viable, a scalable and efficient production process is needed. Collaboration with chemical engineers will be vital for translating laboratory-scale syntheses into industrial production.

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